molecular formula C15H14N2S B12598917 5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione CAS No. 647850-77-9

5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B12598917
CAS No.: 647850-77-9
M. Wt: 254.4 g/mol
InChI Key: LNSXTNARNCPUJF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione is a sulfur-containing heterocyclic compound characterized by an imidazole ring substituted with a methyl group at position 5, a naphthalen-1-ylmethyl group at position 1, and a thione (C=S) group at position 2. Its molecular formula is C₁₆H₁₄N₂S, with a molecular weight of 266.36 g/mol. The naphthalene moiety contributes to enhanced lipophilicity, which may influence bioavailability and membrane permeability in biological systems .

For example, substituted imidazole-2-thiones are often prepared by reacting aldehydes with thiourea derivatives in the presence of catalysts like ammonium chloride or heteropolyacids . The naphthalen-1-ylmethyl substituent likely originates from a benzylation step using naphthalen-1-ylmethyl halides.

Properties

CAS No.

647850-77-9

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

4-methyl-3-(naphthalen-1-ylmethyl)-1H-imidazole-2-thione

InChI

InChI=1S/C15H14N2S/c1-11-9-16-15(18)17(11)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3,(H,16,18)

InChI Key

LNSXTNARNCPUJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=S)N1CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of naphthalen-1-ylmethylamine with carbon disulfide and methyl iodide under basic conditions. The reaction is carried out in a suitable solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique biological activities. Additionally, it can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues :

The following table compares 5-methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione with structurally related imidazole- and thione-containing derivatives:

Compound Name Substituents (Positions) Biological Activity/Application Key References
5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione 5-CH₃, 1-(naphthalen-1-ylmethyl), C=S Not explicitly reported; inferred anticancer potential
5-(4-Methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione 5-(4-OCH₃Ph), 1-(4-CH₃Ph), C=S Antimicrobial, antitumor screening
4,5-Diaryl-1H-imidazole-2(3H)-thione derivatives 4-Ar, 5-Ar, C=S 15-Lipoxygenase inhibitors (anti-inflammatory)
1,3,4,5-Tetrasubstituted-1H-imidazole-2(3H)-thiones 1-Ar, 3-R, 4-R, 5-R Antifungal, antibacterial
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Benzoimidazole core, C=O/SO₂H Antiproliferative (cancer cell lines)
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazole-triazole hybrid, COOH Anticancer (lung, kidney cancer)

Key Findings :

Structural Impact on Bioactivity: The naphthalen-1-ylmethyl group in the target compound distinguishes it from simpler aryl-substituted analogues (e.g., 4-methylphenyl in ). Thione (C=S) vs. Oxo (C=O): Imidazole-2-thiones generally exhibit stronger hydrogen-bonding and metal-chelating capabilities than their oxo counterparts, which can influence enzyme inhibition (e.g., 15-lipoxygenase in ).

Synthetic Methodologies: The target compound likely requires a multi-step synthesis involving: (i) Formation of the imidazole ring via cyclocondensation (e.g., using aldehydes and thiourea derivatives under acidic conditions) . (ii) Naphthalen-1-ylmethylation via nucleophilic substitution or Mitsunobu reaction . Comparatively, 1,3,4,5-tetrasubstituted imidazole-2-thiones () are synthesized via one-pot three-component reactions, emphasizing efficiency and scalability.

Pharmacological Performance :

  • While direct data on the target compound’s activity is absent, structurally related compounds demonstrate diverse bioactivities:

  • Anticancer : Triazole-thiazole hybrids (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) inhibit lung cancer (NCI-H522) growth by 40% .
  • Antimicrobial : Tetrasubstituted imidazole-2-thiones show MIC values of 8–32 µg/mL against Staphylococcus aureus .
    • The target compound’s naphthalene group may confer improved pharmacokinetics (e.g., prolonged half-life) compared to phenyl-substituted analogues.

Biological Activity

5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione is a compound belonging to the imidazole family, which has gained attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H14N2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{S}

This structure features a naphthalene moiety linked to an imidazole ring, which is significant for its biological interactions.

Anticancer Properties

Recent studies indicate that 5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione exhibits notable anticancer activity. The compound has been evaluated against various cancer cell lines using the MTT assay, which assesses cell viability.

Table 1: Anticancer Activity of 5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)6.0Induction of apoptosis via caspase activation
HCT-116 (Colon)11.0DNA intercalation and topoisomerase II inhibition
MCF-7 (Breast)20.0Cell cycle arrest in the sub-G1 phase

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound showed the highest potency against HeLa cells, suggesting a selective action towards cervical cancer.

The mechanisms through which this compound exerts its anticancer effects include:

  • DNA Intercalation : The imidazole structure allows for effective intercalation into DNA, disrupting replication and transcription processes.
  • Topoisomerase II Inhibition : The compound inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication.
  • Apoptosis Induction : It activates caspases, leading to programmed cell death in cancer cells.

Case Studies

A detailed study involving the compound was conducted where it was tested alongside standard chemotherapeutics like doxorubicin. The results demonstrated that:

  • Enhanced Efficacy : In combination therapy with doxorubicin, the compound showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Case Study Highlights:

  • Study Reference :
  • Findings : The combination treatment resulted in a significant reduction in tumor volume in xenograft models compared to controls.

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